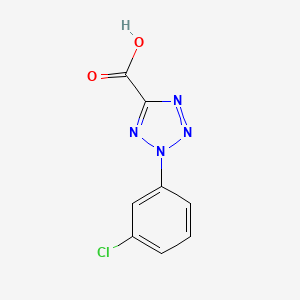
2-(3-Chloro-phenyl)-2H-tetrazole-5-carboxylic acid
Cat. No. B8602905
M. Wt: 224.60 g/mol
InChI Key: KDHGWHQCRDODEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08883789B2
Procedure details


7.00 g (27.7 mmol) 2-(3-chloro-phenyl)-2H-tetrazole-5-carboxylic acid ethyl ester was dissolved in 50 mL THF and 50 mL water and treated with 2.33 g (55.4 mmol) LiOH at RT for 14 h. The reaction mixture was concentrated and acidified with 1 M aqueous hydrochlorid acid. The precipitate was filtered off, washed with water and dried.
Quantity
7 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[N:7]=[N:8][N:9]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[CH:12]=2)[N:10]=1)=[O:5])C.O.[Li+].[OH-]>C1COCC1>[Cl:17][C:13]1[CH:12]=[C:11]([N:9]2[N:8]=[N:7][C:6]([C:4]([OH:5])=[O:3])=[N:10]2)[CH:16]=[CH:15][CH:14]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C=1N=NN(N1)C1=CC(=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C=C(C=CC1)N1N=C(N=N1)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
